N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
“N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” is a complex organic compound that features a combination of heterocyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Construction of the tetrahydropyran ring: This step may involve the use of a dihydropyran precursor and a suitable catalyst.
Coupling reactions: The thiophene and tetrahydropyran rings are then coupled with the trifluoromethylphenyl group using a sulfonamide linkage. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Catalytic Activity: It could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring.
Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group.
Uniqueness
“N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide” is unique due to the combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-14(2-4-15)12-27(23,24)22-13-17(6-8-25-9-7-17)16-5-10-26-11-16/h1-5,10-11,22H,6-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCFMYAGQAQSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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